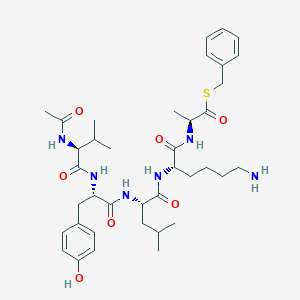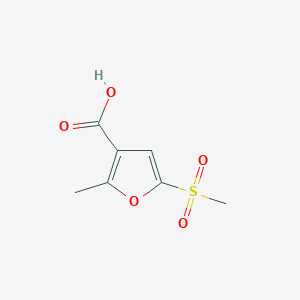
2-溴-3-甲氧基-4-硝基苯胺
描述
2-Bromo-3-methoxy-4-nitroaniline is an organic compound with the CAS Number: 2060024-15-7 . It has a molecular weight of 247.05 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-3-methoxy-4-nitroaniline often involves a multistep process . This typically includes a nitration step, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, meaning that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical and Chemical Properties Analysis
2-Bromo-3-methoxy-4-nitroaniline is a powder that is stored at room temperature . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学研究应用
光学应用
与2-溴-3-甲氧基-4-硝基苯胺类似的有机芳香族4-甲氧基-2-硝基苯胺单晶,已被用于光学应用 . 光致发光分析表明,在约599 nm处观察到高强度发射峰 . 这些晶体应用于各种应用,例如全息成像、集成光学、频率转换、频率混合、光学数据存储、光通信和光子集成电路 .
非线性光学
使用Z扫描技术,用532 nm二极管泵浦连续波(CW)Nd:YAG激光测量了2-甲氧基-4-硝基苯胺的非线性光学特性 . 由于其在激光光谱学、光调制器、光通信、光双稳态开关、光电子学、光学数据存储、频率转换、高速信息处理、传感器、彩色显示器等领域的工业价值,非线性光学有机晶体在近期的技术中受到高度重视 .
染色工艺
2-甲氧基-4-硝基苯胺在纺织工业中用作染色工艺中的染色剂,在印刷过程中用作显色剂 . 它还用作合成偶氮染料的中间体 .
颜料黄74
该化合物用作颜料黄74合成的中间体,颜料黄74是一种高产量化学品,在黄色纹身墨水、乳胶漆、玩具搪瓷、印刷油墨和交通漆中都有应用 .
染料和颜料的合成
4-甲氧基-2-硝基苯胺是与2-溴-3-甲氧基-4-硝基苯胺类似的化合物,用于合成染料和颜料 .
杀螺剂
溶血性贫血研究
化学化合物的中间体
作用机制
Target of Action
It’s known that nitroanilines, in general, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets depending on the specific structure and functional groups present .
Mode of Action
The mode of action of 2-Bromo-3-methoxy-4-nitroaniline involves several steps. First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the meta position relative to itself . This sequence of reactions results in the formation of the final compound .
Biochemical Pathways
Nitroanilines can participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions can lead to the synthesis of new compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It was found to have predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to the formation of various products with diverse effects .
Action Environment
The action of 2-Bromo-3-methoxy-4-nitroaniline can be influenced by various environmental factors. For instance, the compound is a flammable substance and should be kept away from fire sources . Additionally, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-Bromo-3-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions often involves the binding of 2-Bromo-3-methoxy-4-nitroaniline to the active site of the enzyme, potentially leading to inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 2-Bromo-3-methoxy-4-nitroaniline on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3-methoxy-4-nitroaniline may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methoxy-4-nitroaniline exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Bromo-3-methoxy-4-nitroaniline may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-3-methoxy-4-nitroaniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade upon exposure to heat, light, or other environmental factors. Long-term studies have shown that 2-Bromo-3-methoxy-4-nitroaniline can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-3-methoxy-4-nitroaniline vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or immunotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur. These dosage-dependent effects are crucial for understanding the safety and efficacy of 2-Bromo-3-methoxy-4-nitroaniline in preclinical studies .
Metabolic Pathways
2-Bromo-3-methoxy-4-nitroaniline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, 2-Bromo-3-methoxy-4-nitroaniline can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-Bromo-3-methoxy-4-nitroaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins, such as albumin or other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Bromo-3-methoxy-4-nitroaniline within tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methoxy-4-nitroaniline is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals or post-translational modifications. The localization of 2-Bromo-3-methoxy-4-nitroaniline within these compartments can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-bromo-3-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGOOWIGGAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


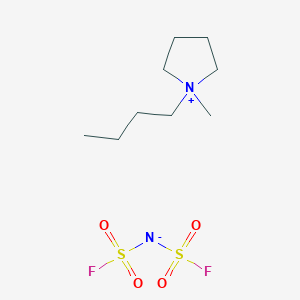

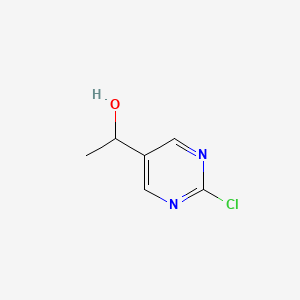

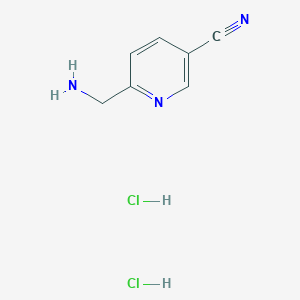
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
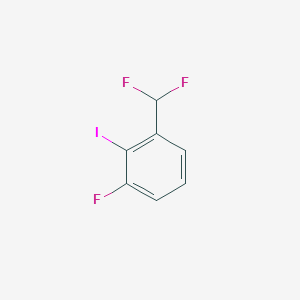
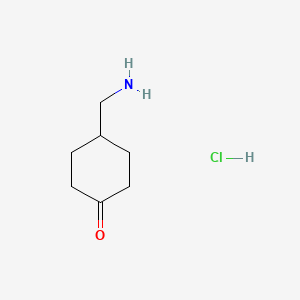
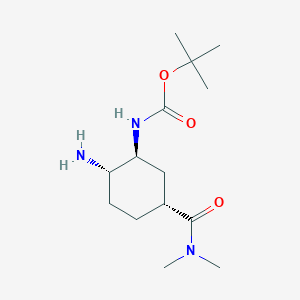
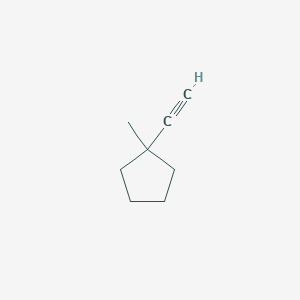
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
